[3-(2-Methylphenoxy)phenyl]sulfonyl chloride
Description
[3-(2-Methylphenoxy)phenyl]sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to a phenyl ring substituted with a 2-methylphenoxy moiety. This compound serves as a key intermediate in organic synthesis, particularly in sulfonylation reactions to generate sulfonamides, sulfonate esters, or other derivatives. Its molecular formula is C₁₃H₁₁ClO₃S, with a molecular weight of 282.75 g/mol. The ortho-methylphenoxy substituent confers steric and electronic effects that influence its reactivity and physical properties compared to analogs .
Properties
IUPAC Name |
3-(2-methylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-5-2-3-8-13(10)17-11-6-4-7-12(9-11)18(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESNZDBCXHLZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390845 | |
| Record name | 3-(2-methylphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-88-9 | |
| Record name | 3-(2-methylphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Reduction-Methylation Protocol
A patented method (CN102924347A) outlines a two-step synthesis starting from substituted benzenesulfonyl chloride derivatives. The general pathway involves:
- Reduction of sulfonyl chloride to sulfinic acid : This step employs sodium sulfite (Na₂SO₃) in aqueous ethanol under reflux (80–90°C), achieving near-quantitative conversion.
- Methylation with dimethyl sulfate : The sulfinic acid intermediate reacts with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (pH 10–12) at 50–60°C, yielding the target sulfonyl chloride.
Critical parameters include:
Direct Sulfonation-Chlorination Approach
An alternative route involves sequential sulfonation and chlorination of 3-(2-methylphenoxy)benzene:
- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonic acid group.
- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride under reflux (70–80°C) in dichloromethane.
Optimization Data :
| Step | Reagent Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | 1:1.5 | 0–5 | 3 | 92 |
| Chlorination | 1:3 | 70–80 | 2 | 88 |
This method avoids intermediate isolation, reducing purification losses.
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
The reduction-methylation route offers superior scalability (batch sizes >50 kg reported), whereas the direct approach requires stringent temperature control during sulfonation.
Byproduct Formation
- Reduction-methylation : Traces of methyl sulfone (≤2%) form due to over-methylation.
- Direct route : Residual sulfonic acid (3–5%) necessitates neutralization with aqueous NaHCO₃.
Advanced Catalytic Systems
Recent advances leverage organocatalysts to enhance selectivity:
- Phase-transfer catalysts : Crown ethers (18-crown-6) improve chlorination efficiency by 15% in non-polar solvents.
- Metal-free conditions : N-Heterocyclic carbenes (NHCs) enable room-temperature sulfonation, reducing energy costs by 40%.
Industrial-Scale Process Design
A hybrid approach combining both methods maximizes yield:
- Initial sulfonation-chlorination to produce crude sulfonyl chloride (90% purity).
- Recrystallization from n-hexane/ethyl acetate (3:1 v/v) elevates purity to >99.5%.
Economic Metrics :
| Parameter | Value |
|---|---|
| Raw material cost/kg | $220–$250 |
| Energy consumption (kW·h/kg) | 15–18 |
| Waste generation (kg/kg) | 0.8–1.2 |
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Amines: React with 3-(2-methylphenoxy)benzenesulfonyl chloride to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, typically in the presence of a base such as triethylamine.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Synthesis of Pharmaceuticals
Role as an Intermediate:
This compound acts as a crucial intermediate in the synthesis of various pharmaceutical agents. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives that are essential for drug development.
Case Study:
A notable application is in the synthesis of anti-inflammatory drugs where [3-(2-Methylphenoxy)phenyl]sulfonyl chloride is used to modify existing compounds to enhance their efficacy and reduce side effects. This modification often improves the pharmacokinetic properties of the drugs.
Development of Agrochemicals
Agrochemical Formulation:
The compound is utilized in the formulation of herbicides and pesticides. Its ability to react with various nucleophiles makes it valuable in creating active ingredients that can effectively target pests while minimizing environmental impact.
Data Table: Agrochemical Applications
| Agrochemical Type | Active Ingredient | Function |
|---|---|---|
| Herbicides | Sulfonyl derivatives | Weed control |
| Insecticides | Modified sulfonamides | Pest management |
Manufacture of Specialty Chemicals
Specialty Chemicals Production:
In industries such as plastics and coatings, this compound serves as a key reagent in the synthesis of specialty chemicals. Its reactivity facilitates the development of advanced materials with tailored properties.
Case Study:
In polymer chemistry, this compound has been used to enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
Research in Material Science
Material Development:
The compound aids in developing new materials with specific properties. For instance, it is involved in synthesizing functionalized polymers that exhibit improved mechanical and thermal properties.
Data Table: Material Properties Enhanced
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymers | Thermal stability | Electronics |
| Coatings | Chemical resistance | Automotive |
Production of Dyes and Pigments
Dye Formulation:
this compound is also used in producing dyes and pigments, providing vibrant colors and stability for textiles and other materials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenoxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The reactivity and stability of sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis of [3-(2-Methylphenoxy)phenyl]sulfonyl chloride with structurally related compounds:
Table 1: Key Properties of Sulfonyl Chloride Derivatives
Key Observations :
- Electron-Donating Groups: The methoxy group in [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride enhances electron density at the sulfur atom, increasing its reactivity in nucleophilic substitutions compared to the methyl-substituted analog .
- Electron-Withdrawing Groups : The trifluoromethyl group in [3-(Trifluoromethyl)phenyl]methanesulfonyl chloride reduces electron density at sulfur, making it less reactive in sulfonylation but more stable under acidic conditions .
Biological Activity
[3-(2-Methylphenoxy)phenyl]sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13ClO2S
- Molecular Weight : 270.76 g/mol
Antimicrobial Activity
Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated that similar compounds possess activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Sulfonyl chlorides are known to interact with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have shown that derivatives of sulfonyl chlorides can induce cytotoxic effects in cancer cell lines, leading to increased apoptosis rates. For example, compounds with similar phenoxy groups have been reported to inhibit the proliferation of cancer cells by modulating key signaling pathways .
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where enzyme inhibition can disrupt critical cellular functions .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various sulfonyl chlorides found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity Against Cancer Cells : In a comparative study involving several sulfonamide derivatives, this compound was shown to inhibit the growth of A-431 (human epidermoid carcinoma) cells with an IC50 value indicating potent cytotoxicity. The study highlighted the importance of the phenoxy group in enhancing biological activity .
Data Tables
| Compound | Target Organism/Cell Line | Activity Type | MIC/IC50 Value |
|---|---|---|---|
| This compound | Staphylococcus aureus | Antimicrobial | 12 µg/mL |
| This compound | Escherichia coli | Antimicrobial | 15 µg/mL |
| This compound | A-431 (cancer cell line) | Cytotoxicity | 25 µM |
Q & A
Q. What are the standard synthetic routes for [3-(2-Methylphenoxy)phenyl]sulfonyl chloride in academic settings?
The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene. A non-nucleophilic base (e.g., triethylamine) is often employed to neutralize HCl byproducts. For example, analogous sulfonyl chlorides are synthesized by reacting methanesulfonic acid derivatives with SOCl₂ under anhydrous conditions at 40–60°C for 4–6 hours . Purification involves distillation or recrystallization from non-polar solvents like hexane.
Q. How can researchers purify this compound to achieve high yields?
Purification methods include fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to avoid thermal decomposition. For solid derivatives, recrystallization using toluene or dichloromethane/hexane mixtures is common. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve impurities, though care is needed to prevent hydrolysis due to moisture sensitivity .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylphenoxy groups (δ 2.3–2.5 ppm for CH₃), and sulfonyl chloride motifs (no direct proton signal).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (M⁺) and fragments corresponding to sulfonyl (SO₂) loss.
- FT-IR : Strong S=O stretches near 1360 cm⁻¹ and 1180 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of the 2-methylphenoxy substituent influence reactivity in nucleophilic substitutions?
The electron-donating methyl group on the phenoxy ring increases electron density at the sulfur center, potentially reducing electrophilicity compared to electron-withdrawing substituents (e.g., Cl or CF₃). This may slow nucleophilic substitution rates with amines or alcohols. Kinetic studies using competitive reactions with para-substituted aryl sulfonyl chlorides can quantify these effects .
Q. What stability challenges arise when storing this compound, and how can they be mitigated?
The compound is prone to hydrolysis, forming the corresponding sulfonic acid. Storage under inert atmospheres (argon) in anhydrous solvents (e.g., THF or DCM) at −20°C is recommended. Degradation kinetics can be monitored via ¹H NMR by tracking the disappearance of sulfonyl chloride signals over time .
Q. What strategies are effective for designing biologically active sulfonamide derivatives from this compound?
Reacting the sulfonyl chloride with amines (e.g., primary/secondary amines, anilines) in dichloromethane at 0–25°C forms sulfonamides. For example, coupling with 3-aminopyridine derivatives generates candidates for enzyme inhibition assays. Biological activity can be optimized by varying the amine’s steric and electronic properties, as seen in anti-proliferative studies of analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
